An In-depth Technical Guide to 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
An In-depth Technical Guide to 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. While specific experimental data for this particular analog remains limited in publicly accessible literature, this document consolidates available information on its chemical identity, computed physicochemical properties, and established synthetic routes. Furthermore, it explores the well-documented biological activities of the broader imidazolidine-2,4-dione scaffold, offering insights into the potential therapeutic applications of this compound, particularly in the realms of anticonvulsant and hypoglycemic research. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and characterization of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione.
Core Chemical Properties
5-(2-Furyl)-5-methylimidazolidine-2,4-dione, also known as 5-(2-furyl)-5-methylhydantoin, is a derivative of imidazolidine-2,4-dione featuring a methyl group and a furan ring at the 5-position.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 5-(furan-2-yl)-5-methylimidazolidine-2,4-dione | Guidechem[1] |
| CAS Number | 4615-71-8 | Guidechem[1] |
| Molecular Formula | C₈H₈N₂O₃ | Guidechem[1] |
| Molecular Weight | 180.16 g/mol | Guidechem[1] |
| Density (Computed) | 1.294 g/cm³ | Guidechem[1] |
| Refractive Index (Computed) | 1.517 | Guidechem[1] |
| XLogP3-AA (Computed) | -0.1 | Guidechem[1] |
| Hydrogen Bond Donor Count | 2 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |
| Topological Polar Surface Area | 71.3 Ų | Guidechem[1] |
| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=CC=CO2 | Guidechem[1] |
Synthesis and Experimental Protocols
The primary synthetic route to 5,5-disubstituted hydantoins, including 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, is the Bucherer-Bergs reaction . This multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.
A literature reference by Abshire and Berlinguet from 1965 describes the synthesis of this specific compound, likely utilizing 1-(2-furyl)ethanone as the ketone starting material. While the full text of this article was not accessible for this review, a general protocol adapted from the synthesis of a similar analog, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, is provided below.
Adapted Bucherer-Bergs Synthesis Protocol
This protocol is based on the synthesis of a structurally related compound and should be optimized for the synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione.
Materials:
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1-(2-Furyl)ethanone
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Potassium cyanide (or Sodium cyanide)
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Ammonium carbonate
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Ethanol
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Water
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Concentrated Hydrochloric Acid
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Saturated Sodium Hydroxide solution
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Diethyl ether
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 1-(2-furyl)ethanone (1 equivalent), ammonium carbonate (approx. 6 equivalents), and a 60% aqueous ethanol solution.
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To this mixture, add a solution of potassium cyanide (1 equivalent) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Heat the reaction mixture in an oil bath at a temperature of 55-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
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Acidify the concentrated mixture with concentrated hydrochloric acid. This will precipitate the crude product.
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Filter the precipitate and dissolve it in a saturated sodium hydroxide solution.
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Extract the aqueous solution with diethyl ether to remove any unreacted ketone.
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Acidify the aqueous layer again with concentrated hydrochloric acid to precipitate the purified product.
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Filter the solid, wash with cold water, and dry.
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The final product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Spectroscopic and Analytical Characterization
Detailed experimental spectroscopic data for 5-(2-Furyl)-5-methylimidazolidine-2,4-dione is not available in the public domain. However, based on the known spectra of similar imidazolidine-2,4-dione and furan-containing compounds, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a singlet for the methyl group protons, characteristic multiplets for the three protons of the furan ring, and broad singlets for the two N-H protons of the hydantoin ring.
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¹³C NMR: Carbon signals for the methyl group, the furan ring carbons, and the two carbonyl carbons of the hydantoin ring are anticipated.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to:
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N-H stretching vibrations (around 3200-3400 cm⁻¹)
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C-H stretching vibrations (aromatic and aliphatic)
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Two distinct C=O stretching vibrations for the hydantoin ring (typically in the range of 1700-1780 cm⁻¹)
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C-N stretching vibrations
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Characteristic bands for the furan ring.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (180.16 g/mol ). Fragmentation patterns would likely involve the loss of the furan ring and components of the hydantoin ring.
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been published for 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, the imidazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad range of biological activities.
Anticonvulsant Activity
Many derivatives of imidazolidine-2,4-dione, most notably phenytoin, are established anticonvulsant drugs. The proposed mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels in neurons. By blocking these channels, the compounds can reduce the sustained high-frequency firing of neurons that is characteristic of seizures.
Hypoglycemic Activity
Certain derivatives of imidazolidine-2,4-dione have been investigated for their potential as hypoglycemic agents. For instance, some N-arylsulfonylimidazolidine-2,4-diones have been shown to stimulate insulin release from pancreatic β-cells. The exact mechanism is not fully elucidated but may involve interactions with ion channels or other proteins involved in the insulin secretion pathway.
Future Directions
The lack of comprehensive experimental data for 5-(2-Furyl)-5-methylimidazolidine-2,4-dione presents a clear opportunity for further research. Key areas for future investigation include:
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Complete Synthesis and Characterization: A thorough study of the synthesis of this compound, including optimization of the Bucherer-Bergs reaction, and full spectroscopic characterization (NMR, IR, MS) and determination of its physicochemical properties (melting point, solubility).
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Biological Screening: Evaluation of the compound for a range of biological activities, with a primary focus on its potential as an anticonvulsant and/or hypoglycemic agent.
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Mechanism of Action Studies: If promising biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the furan ring and the methyl group to the observed biological activity.
Conclusion
5-(2-Furyl)-5-methylimidazolidine-2,4-dione is a readily synthesizable heterocyclic compound with a scaffold known for its diverse pharmacological properties. While specific experimental data for this molecule is currently sparse, its structural similarity to known anticonvulsant and hypoglycemic agents makes it an intriguing candidate for further investigation in drug discovery and development programs. This technical guide provides a foundational framework to support and encourage such future research endeavors.

